Alda-1

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Alda-1 involves the reaction of 2,6-dichlorobenzoyl chloride with 1,3-benzodioxole-5-methanamine. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .

Analyse Chemischer Reaktionen

Reaktionstypen: Alda-1 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie dem Amid und Benzodioxol-Resten hauptsächlich Substitutionsreaktionen. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: this compound kann mit Nukleophilen wie Aminen und Thiolen in Gegenwart einer Base reagieren.

Oxidationsreaktionen: this compound kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktionsreaktionen: this compound kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid reduziert werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen mit Aminen Amidderivate ergeben, während Oxidationsreaktionen Carbonsäuren erzeugen können .

Wissenschaftliche Forschungsanwendungen

Key Applications

1. Cardiovascular Protection

Alda-1 has been shown to protect against ischemic reperfusion injury, heart failure, and myocardial infarction. In animal models, pretreatment with this compound resulted in reduced oxidative stress and improved cardiac function following ischemic events .

2. Pulmonary Protection

Research indicates that this compound can attenuate hyperoxia-induced acute lung injury (ALI). In a study involving mice exposed to hyperoxia, this compound treatment suppressed immune cell infiltration and reduced lung inflammation and damage . This suggests a potential role for this compound in treating conditions characterized by oxidative stress in the lungs.

3. Renal and Intestinal Injury Mitigation

this compound has demonstrated protective effects against renal and intestinal injuries following cardiac arrest and resuscitation. In a pig model, treatment with this compound significantly alleviated post-resuscitation organ injuries by inhibiting cell apoptosis and ferroptosis, processes involved in tissue damage during ischemia-reperfusion events .

4. Alcohol-Induced Damage Protection

Studies have explored this compound's protective effects against alcohol-derived DNA damage, particularly in individuals carrying the ALDH2*2 allele. The compound appears to mitigate the harmful effects associated with alcohol metabolism, suggesting a potential therapeutic application for alcohol-related disorders .

Case Studies

Wirkmechanismus

Alda-1 enhances the enzymatic activity of ALDH2 by binding to the enzyme and increasing its affinity for NAD+. This binding enhances the catalytic efficiency of ALDH2, allowing it to more effectively metabolize toxic aldehydes such as acetaldehyde and 4-hydroxynonenal. The increased activity of ALDH2 helps to reduce oxidative stress and inflammation, thereby providing cardioprotective and neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

Alda-1 ist einzigartig in seiner Fähigkeit, sowohl die Wildtyp-ALDH2 (ALDH21) als auch die mutierte Form (ALDH22) zu aktivieren. Ähnliche Verbindungen umfassen:

This compound zeichnet sich durch seine duale Aktivierungsfähigkeit und seine potenziellen therapeutischen Anwendungen bei einer Vielzahl von Herz-Kreislauf- und neurologischen Erkrankungen aus .

Biologische Aktivität

Alda-1 is a small molecule identified as an activator of aldehyde dehydrogenase 2 (ALDH2) , which has garnered attention for its potential therapeutic applications in various pathological conditions. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and implications for treating diseases associated with ALDH2 dysfunction.

This compound functions primarily as an agonist and chemical chaperone for ALDH2, enhancing its enzymatic activity. The compound binds to ALDH2 at a site that does not interfere with the active site, allowing it to restore function to both wild-type ALDH2 and the mutant ALDH2*2 variant. This mechanism was elucidated through structural studies, which demonstrated that this compound occupies a position near the substrate-binding tunnel, thus facilitating acyl-enzyme hydrolysis for smaller aliphatic substrates while preventing inhibition by other compounds like daidzin .

Effects on Liver Ischemia-Reperfusion Injury

Research has shown that this compound significantly mitigates liver ischemia-reperfusion injury (IRI). In a study involving mice, pretreatment with this compound at a dose of 20 mg/kg resulted in reduced liver necrosis and lower serum ALT/AST levels compared to controls. Histological assessments indicated decreased necrotic areas and improved apoptosis markers in hepatocytes, suggesting that this compound protects against cell death during IRI by reducing oxidative stress and mitochondrial dysfunction .

Protective Role Against Alcohol-Induced Damage

This compound has also been investigated for its protective effects against alcohol-mediated damage. In experiments with ALDH2 knock-in mice, treatment with this compound increased hepatic ALDH activity and reduced DNA damage induced by alcohol consumption. Notably, despite increased alcohol intake in certain mouse models, this compound treatment lowered levels of N2-ethylidene-dG, a marker of DNA damage, indicating its potential role in safeguarding against alcohol-related injuries .

Impact on Acute Lung Injury

In models of acute lung injury (ALI), this compound demonstrated protective effects against hyperoxia-induced damage. Mice treated with this compound exhibited reduced immune cell infiltration and oxidative stress markers, alongside enhanced mitochondrial function. This suggests that this compound may be beneficial in managing conditions characterized by oxidative stress and inflammation .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Liver Protection : In a controlled study on liver IRI, mice pretreated with this compound showed significant histological improvement and functional recovery post-reperfusion.

- Alcohol Metabolism : A study involving humanized mice indicated that this compound effectively reduces alcohol-derived DNA damage markers while enhancing overall metabolic activity related to ALDH2.

- Lung Injury Mitigation : Continuous delivery of this compound in hyperoxic environments resulted in decreased inflammatory responses and improved lung function metrics compared to untreated controls.

Eigenschaften

IUPAC Name |

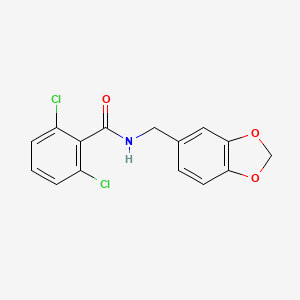

N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO3/c16-10-2-1-3-11(17)14(10)15(19)18-7-9-4-5-12-13(6-9)21-8-20-12/h1-6H,7-8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKJFZCBCIUYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324445 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641321 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

349438-38-6 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 349438-38-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Alda-1 is a potent and selective activator of mitochondrial aldehyde dehydrogenase 2 (ALDH2). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: this compound binds to ALDH2 and increases its enzymatic activity. While the precise binding site remains to be fully elucidated, studies suggest this compound may improve NAD+ binding to the enzyme, thereby enhancing its catalytic efficiency. []

A: ALDH2 activation by this compound leads to accelerated clearance of toxic aldehydes, notably 4-hydroxy-2-nonenal (4-HNE), a byproduct of lipid peroxidation. [, , , , , , , , , , , , , , ] This detoxification reduces oxidative stress, inflammation, and apoptosis, ultimately leading to protection against various pathologies, including ischemia-reperfusion injury, heart failure, and neurodegeneration. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: Research suggests this compound can induce autophagy, a cellular process for degrading and recycling cellular components, through activation of the AMPK/mTOR and AMPK signaling pathways. This effect contributes to its protective effects against ischemia-reperfusion injury. [, ]

A: The molecular formula of this compound is C15H11Cl2NO3, and its molecular weight is 324.16 g/mol. []

A: While specific spectroscopic data is not extensively detailed within the provided research, standard characterization methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are likely used to confirm its structure. []

A: this compound itself does not have catalytic activity. It acts by enhancing the catalytic activity of its target enzyme, ALDH2. []

A: While specific formulation approaches for this compound are not explicitly mentioned in the provided research, researchers have utilized various delivery methods, including intraperitoneal injection, intravenous injection, and osmotic pumps, to achieve sustained release and improve bioavailability in preclinical models. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: In rats, this compound exhibits rapid absorption but also high clearance and poor oral bioavailability. [] Its plasma protein binding is high (82–86%), and in vitro studies suggest it is a high extraction compound. [] Further research is needed to thoroughly understand its ADME properties in various species.

A: Researchers have utilized various cell lines, including THP-1 human monocytic leukemia cells, primary human pulmonary alveolar epithelial cells, human pulmonary microvascular endothelial cells, HUVECs, HT22 cells, and H9C2 cells, to investigate the effects of this compound on ALDH2 activity, inflammation, oxidative stress, apoptosis, and other cellular processes. [, , , , , , , , , ]

A: this compound has demonstrated efficacy in several preclinical models, including rodent models of myocardial infarction, ischemia/reperfusion injury (cardiac, hepatic, intestinal, pulmonary), hemorrhagic shock, hyperoxia, spinal cord injury, and a swine model of cardiac arrest. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] These models have provided valuable insights into its potential therapeutic applications in various diseases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.